1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that features a unique combination of a bithiophene core and a urea moiety. The presence of the bithiophene unit imparts interesting electronic properties, making this compound of significant interest in various fields of scientific research, including materials science and medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that urea derivatives can interact with proteins . The compound’s bithiophene component has been used as π-conjugated bridges in donor-π-acceptor molecules for dye-sensitized solar cells , suggesting potential interactions with electron acceptors.
Mode of Action
Urea derivatives have been shown to undergo a shift in orientation at protein surfaces in acidic media, which supports an indirect mechanism of urea-induced denaturation . The compound’s interaction with its targets could potentially lead to changes in protein structure and function.
Biochemical Pathways
Urea plays a significant role in nitrogen metabolism in aquatic ecosystems
Pharmacokinetics
The methoxyethyl component of the compound is known to be used in the production of various substances, suggesting potential for broad distribution .
Result of Action
Given the known interactions of urea derivatives with proteins , it’s plausible that this compound could influence protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Bithiophene Intermediate: The bithiophene core can be synthesized through a Stille coupling reaction between 2-bromothiophene and 2-trimethylstannylthiophene.
Alkylation: The bithiophene intermediate is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
Urea Formation: The final step involves the reaction of the alkylated bithiophene with 2-methoxyethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Studies: Utilized in studies involving protein-ligand interactions and enzyme inhibition.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the urea moiety, used in similar applications in materials science.
2-Methoxyethyl Isocyanate: A precursor used in the synthesis of various urea derivatives.
Thiourea Derivatives: Compounds with similar structural features but containing sulfur instead of oxygen in the urea moiety.
Uniqueness
1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea is unique due to the combination of the bithiophene core and the urea moiety, which imparts distinct electronic and hydrogen-bonding properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-18-9-8-16-14(17)15-7-6-11-4-5-13(20-11)12-3-2-10-19-12/h2-5,10H,6-9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFENXPVFFVUTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC1=CC=C(S1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.